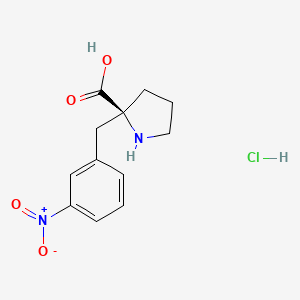
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Vue d'ensemble
Description
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a highly reactive compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells. It has also been found to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of microorganisms, including bacteria and fungi. It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is its high reactivity, which makes it useful in various lab experiments. However, its instability and potential toxicity make it challenging to work with. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for research on 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate. One direction is to study its potential use in the development of new antibiotics, as it has been found to have potent antimicrobial properties. Another direction is to study its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, more research is needed to understand its mechanism of action and to explore its potential use in the treatment of inflammatory diseases.
In conclusion, 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a highly reactive and unstable compound that has potential in various fields of research. Its antimicrobial, anti-inflammatory, and anti-cancer properties make it a promising compound for further study. However, its instability and potential toxicity make it challenging to work with, and more research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential use in various fields of research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It is also being studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1,3-dihydroxy-5,5-dimethyl-2-phenylimidazolidin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2)10(12)13(15)9(14(11)16)8-6-4-3-5-7-8/h3-7,9,12,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFMOHNPKVCHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N)N(C(N1O)C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370680 | |
| Record name | 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate | |
CAS RN |
257932-10-8 | |
| Record name | 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)











